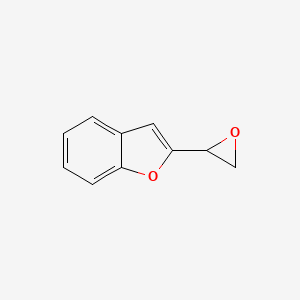

2-(Oxiran-2-YL)-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQQXMHGCGKNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxiran 2 Yl 1 Benzofuran and Analogous Systems

Strategies for the Formation of the Benzofuran (B130515) Core with Pendant Epoxide Functionality

The direct construction of the benzofuran ring system bearing an epoxide at the 2-position often involves the use of precursors that already contain the oxirane ring or a group that can be easily converted into it. Transition metal-catalyzed reactions have proven to be powerful tools in this regard, enabling the efficient formation of the heterocyclic core.

Catalytic Approaches to Benzofuran Annulation Incorporating Epoxide Precursors

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of benzofurans is well-documented. researchgate.netnih.govacs.orgnih.govnih.govresearchgate.netscielo.org.mxmdpi.com These methods often involve the coupling of a substituted phenol (B47542) with a suitable partner, followed by cyclization. In the context of synthesizing 2-(oxiran-2-yl)-1-benzofuran, this would typically involve a starting material such as a 2-halophenol and a partner containing the epoxide moiety.

One common strategy is the Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by an intramolecular cyclization. researchgate.netscielo.org.mx While direct coupling with an epoxide-containing alkyne can be challenging due to potential side reactions, a stepwise approach is often more feasible. For instance, coupling with an alkynol like 2-methyl-3-butyn-2-ol, followed by cyclization, can yield a benzofuran with a functionalized side chain that can be further manipulated to form the epoxide. scielo.org.mx

Another powerful palladium-catalyzed method is the intramolecular Heck reaction. nih.gov This can involve the cyclization of an appropriately substituted allyl ether of a phenol. For the synthesis of the target molecule, this would necessitate an allyl group bearing the epoxide.

The following table summarizes representative palladium-catalyzed reactions for the synthesis of substituted benzofurans, which could be adapted for the synthesis of this compound.

| Catalyst/Ligand | Reactants | Conditions | Product Type | Yield (%) | Ref |

| Pd(OAc)₂ / PPh₃ | 2-Iodophenols, Terminal Alkynes | CuI, Base, Solvent (e.g., DMF) | 2-Substituted Benzofurans | Good to Excellent | researchgate.net |

| PdCl₂(PPh₃)₂ | o-Halophenols, Terminal Alkynes | CuI, Et₃N | 2-Substituted Benzofurans | High | researchgate.net |

| Pd(OAc)₂ | Phenols, Alkenylcarboxylic Acids | Oxidant (e.g., Ag₂CO₃) | 2,3-Disubstituted Benzofurans | Good | nih.gov |

| Pd(OAc)₂ / bpy | 2-(2-Formylphenoxy)acetonitriles, Arylboronic Acids | Base | 2-Aroylbenzofurans | Moderate to Good | researchgate.net |

This table presents generalized conditions and yield ranges. Specific substrates and conditions will influence the outcome.

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based methods for the synthesis of benzofurans. researchgate.netnih.govacs.orgresearchgate.netrsc.orgnih.govrsc.orgnih.gov These methods often proceed under milder conditions and can exhibit different selectivity profiles.

A prominent copper-catalyzed route involves the coupling of salicylaldehydes with various partners. For instance, the reaction of salicylaldehyde (B1680747) p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene under copper catalysis has been shown to produce 2-trifluoroethyl-substituted benzofurans in good to excellent yields. rsc.org A similar strategy could potentially be employed with an epoxide-containing electrophile.

Another approach involves the reaction of 2-halophenols with terminal alkynes, analogous to the Sonogashira reaction, but using a copper catalyst. researchgate.net This method can tolerate a variety of functional groups and avoids the use of palladium. researchgate.net

The table below provides an overview of copper-catalyzed benzofuran syntheses.

| Catalyst | Reactants | Conditions | Product Type | Yield (%) | Ref |

| CuI | 2-Iodophenols, Aryl Acetylenes | Base (e.g., K₃PO₄), Solvent (e.g., DMF) | 2-Arylbenzofurans | Good to Excellent | researchgate.net |

| CuCl | Salicylaldehydes, Nitro Epoxides | K₂CO₃, DMF | Substituted Benzofurans | 33-84 | nih.govacs.org |

| CuCl | Salicylaldehyde p-Tosylhydrazones, Calcium Carbide | - | Methyl-Substituted Benzofurans | Good | organic-chemistry.org |

| Cu(I) | 2-(2,2-Dibromovinyl)phenol, Polyfluoroarene | - | 2-(Polyfluoroaryl)benzofurans | Good | nih.gov |

This table illustrates the versatility of copper catalysis in benzofuran synthesis.

While palladium and copper dominate the landscape of benzofuran synthesis, other transition metals such as iron, rhodium, and ruthenium have also been employed, offering unique reactivity. nih.govresearchgate.netmdpi.comnih.gov

Iron-catalyzed methods are particularly attractive due to the low cost and low toxicity of iron. For example, FeCl₃ has been used to mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofuran rings. mdpi.com An iron(III)-catalyzed synthesis of 2-alkyl homoallyl sulfonyl amides has also been reported, which could potentially be adapted for the synthesis of precursors to this compound. nih.gov

Rhodium catalysts have been utilized in the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives under mild conditions. nih.gov Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols also provides a route to benzofurans. organic-chemistry.org

| Metal Catalyst | Reactant Type | Reaction Type | Product Type | Ref |

| Iron (FeCl₃) | Electron-rich Aryl Ketones | Intramolecular Cyclization | Substituted Benzofurans | mdpi.com |

| Rhodium | Phenols and Alkenes | Oxidative [3+2] Cycloadditions | 2,3-Dihydrobenzofurans | nih.gov |

| Ruthenium | Benzannulated Propargylic Alcohols | Cycloisomerization | Substituted Benzofurans | organic-chemistry.org |

This table highlights some of the alternative transition metals used in benzofuran synthesis.

Peracid-Mediated Epoxidation of Benzofuran-Substituted Alkenes

A more common and often more practical approach to the synthesis of this compound involves the late-stage introduction of the epoxide ring onto a pre-formed benzofuran scaffold. This is typically achieved through the epoxidation of a 2-alkenylbenzofuran. Peracid-mediated epoxidation, also known as the Prilezhaev reaction, is the most widely used method for this transformation. mdpi.comacs.orgbath.ac.ukucalgary.caorganic-chemistry.orgmdpi.comuni-wuerzburg.de

Commonly used peracids include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and magnesium monoperoxyphthalate (MMPP). organic-chemistry.org The reaction is generally efficient and stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. ucalgary.ca The reactivity of the alkene is enhanced by electron-donating groups, making the double bond of a 2-alkenylbenzofuran sufficiently nucleophilic for this reaction. ucalgary.ca

For example, the epoxidation of 2-vinylbenzofuran (B8692172) with a peracid would directly yield this compound. The choice of peracid and reaction conditions can be optimized to maximize yield and minimize side reactions, such as the opening of the epoxide ring.

The mechanism of peracid-mediated epoxidation is a concerted process. ucalgary.ca The peracid, in a non-polar solvent, adopts a conformation with an intramolecular hydrogen bond. This conformation enhances the electrophilicity of the distal oxygen atom of the peroxy group.

The reaction proceeds through a "butterfly" transition state where the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peracid. Simultaneously, the O-O bond of the peracid breaks, a new C=O bond forms in the resulting carboxylic acid, the original C=O of the peracid breaks to form a new O-H bond, and the original O-H bond of the peracid breaks to form the second C-O bond of the epoxide. ucalgary.ca This concerted mechanism accounts for the observed syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the alkene is preserved in the epoxide product. ucalgary.ca

The rate of the reaction is influenced by the nucleophilicity of the alkene; more substituted alkenes react faster. ucalgary.ca This is a key consideration when planning the synthesis of more complex substituted this compound analogs.

Catalyst-Free Approaches for Synthesizing Benzofuran-Epoxide Scaffolds

Recent advancements in organic synthesis have led to the development of catalyst-free methods for constructing benzofuran-epoxide structures, offering more environmentally friendly and cost-effective alternatives to metal-catalyzed reactions. archivepp.comnih.govresearchgate.net

One notable approach involves the reaction of substituted salicylaldehydes with nitroepoxides. nih.govresearchgate.net In this method, the reaction is typically carried out using potassium carbonate (K2CO3) as a base in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov The reaction proceeds through a cascade mechanism initiated by the deprotonation of the salicylaldehyde. This is followed by the opening of the epoxide ring, an intramolecular cyclization, and subsequent elimination of a water molecule to yield the benzofuran derivative. nih.govacs.org Yields for this method have been reported to be in the range of 33-84%. nih.govresearchgate.net

Another catalyst-free synthesis involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. researchgate.net This process unfolds through a sequence of isomerization, nucleophilic addition, cyclization, and aromatization to generate the final benzofuran product in yields ranging from 43% to 94%. researchgate.net

Electrochemical methods also present a novel, catalyst-free route. The electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of cyanoacetate (B8463686) derivatives as nucleophiles can produce new benzofuran derivatives. This one-pot synthesis is clean, fast, and proceeds via a 1,4-Michael-type addition reaction. archivepp.com

Additionally, one-pot reactions of equimolar mixtures of anilines, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol (B145695) have been shown to afford thiazol-2-imine substituted benzofurans without the need for a catalyst. mdpi.com

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) |

| Salicylaldehydes, Nitroepoxides | K2CO3, DMF, 110 °C, 12 h | Benzofuran derivatives | 33–84 nih.gov |

| Hydroxyl-substituted aryl alkynes, Sulfur ylides | Additive-free | Hydroxylated benzofurans | 43–94 researchgate.net |

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Cyanoacetates | Electrochemical oxidation, Phosphate buffer/EtOH | Benzofuran derivatives | Good archivepp.com |

| Anilines, Phenyl isothiocyanate, 2-Bromoacetylbenzofuran | Absolute ethanol | 4-(Benzofuran-2-yl)-thiazol-2-imines | Good mdpi.com |

Intramolecular Cyclization Pathways Leading to Benzofuran-Epoxide Structures

Intramolecular cyclization is a powerful strategy for the synthesis of the benzofuran-epoxide core, often starting from appropriately functionalized phenolic precursors. nih.govrsc.orgrsc.org These reactions can be initiated by various reagents and conditions, leading to the formation of the heterocyclic ring system.

A common pathway involves the epoxidation of an ortho-alkenylphenol derivative, followed by an acid-catalyzed cyclization. For instance, stilbene (B7821643) derivatives can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then be treated with a catalytic amount of an acid, such as p-toluenesulfonic acid, to induce cyclization and form the benzofuran structure. rsc.org

Another strategy utilizes o-alkynylphenyl ethers. In the presence of a strong, non-nucleophilic base like phosphazene P4-tBu, these precursors can undergo intramolecular cyclization to form 2,3-disubstituted benzofurans under mild, metal-free conditions. mdpi.com Similarly, intramolecular cyclization of o-acylphenoxyacetic acids or their esters upon treatment with a base represents a classic approach to benzofuran synthesis. mdpi.com

Sulfur ylides have also been employed to initiate a cascade reaction with ortho-hydroxy aryl alkynes. This sequence involves isomerization, nucleophilic addition, and subsequent cyclization to build the benzofuran ring. researchgate.net Furthermore, the reaction between nitroepoxides and salicylaldehydes, while catalyst-free, fundamentally relies on an intramolecular cyclization step following the initial nucleophilic attack and epoxide ring-opening to form the benzofuran scaffold. nih.govnih.govacs.org

The table below summarizes various intramolecular cyclization strategies for benzofuran synthesis.

| Precursor Type | Key Reagents/Catalysts | Reaction Type | Ref. |

| o-Alkenylphenols (e.g., Stilbenes) | m-CPBA (epoxidation), p-TsOH (cyclization) | Epoxidation followed by acid-catalyzed cyclization | rsc.org |

| o-Alkynylphenyl ethers | Phosphazene P4-tBu (superbase) | Base-catalyzed intramolecular cyclization | mdpi.com |

| o-Acylphenoxyacetic acids/esters | Base | Base-mediated cyclization | mdpi.com |

| ortho-Hydroxy aryl alkynes | Sulfur ylides | Isomerization/nucleophilic addition/cyclization cascade | researchgate.net |

| Salicylaldehydes and Nitroepoxides | K2CO3 (base) | Nucleophilic addition/epoxide opening/intramolecular cyclization | nih.govnih.govacs.org |

| Acyloxy sulfones | LHMDS (base), p-TsOH (acid) | Base-mediated cyclization followed by dehydration | nih.gov |

| o-Allylphenols | PdCl2, NaOAc, O2 | Wacker-type intramolecular cyclization | mdpi.com |

Novel Synthetic Protocols for the Introduction of Epoxide Functionality onto Benzofuran Scaffolds

Introducing an epoxide ring onto a pre-existing benzofuran scaffold requires specific and often stereoselective epoxidation methods. nih.govrsc.org These novel protocols are crucial for accessing the target this compound and its derivatives.

The epoxidation of vinylbenzofurans is a direct approach. 2-Vinylbenzofurans can undergo cycloaddition reactions under photoinduced electron transfer conditions, which can lead to the formation of cycloadducts that can be further transformed. researchgate.net More direct epoxidation can be achieved using various oxidizing agents.

A significant area of development is the use of sulfur ylides. Chiral sulfur ylides, derived from amino acids like L- and D-methionine, have been designed for the diastereoselective synthesis of epoxy amides. mdpi.com This methodology has been successfully applied to the stereoselective construction of fused polycyclic ethers, demonstrating its potential for creating chiral epoxide-containing structures. mdpi.com

Furthermore, the synthesis of 3-aminobenzofuran derivatives can be achieved through methods that involve an epoxidation step. For instance, a microwave-facilitated, unprotected group synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone (B49325) precursors utilizes an epoxidation reaction as a key step. nih.gov

The choice of epoxidizing agent is critical for stereoselectivity. Dioxiranes, generated in situ, are known to provide different stereochemical outcomes compared to peracids. rsc.org This allows for tunable control over the final product's stereochemistry.

Precursor Synthesis and Stereochemical Control in Benzofuran Epoxide Formation

The synthesis of precursors and the control of stereochemistry during the formation of the epoxide ring are critical aspects of producing specific isomers of this compound.

Stereoselective Epoxidation Strategies for the Oxirane Ring

Achieving stereoselectivity in the formation of the oxirane ring is paramount for synthesizing enantiomerically pure benzofuran epoxides. Several strategies have been developed to this end.

Chiral sulfur ylides have emerged as effective reagents for asymmetric epoxidation. mdpi.com These reagents, often derived from readily available chiral sources like amino acids, can react with aldehydes to produce epoxy amides with high diastereoselectivity. mdpi.com

Another powerful technique is the Sharpless asymmetric epoxidation, which is particularly effective for allylic alcohols. While not directly applied to a simple vinylbenzofuran, a precursor with an allylic alcohol moiety could be designed to undergo this reaction, thereby setting the stereochemistry of the epoxide before the formation of the benzofuran ring or in a subsequent step.

The use of chiral catalysts in conjunction with common oxidants is also a widely employed strategy. For example, chiral manganese-based catalysts (Jacobsen's catalyst) are known to effectively catalyze the enantioselective epoxidation of unfunctionalized olefins.

The choice of the oxidizing agent itself can also influence the stereochemical outcome. For instance, the epoxidation of a double bond with a peracid may yield a different diastereomer than epoxidation with dioxirane. rsc.org

Regioselectivity Considerations in Epoxide Formation

When a precursor molecule contains multiple double bonds, controlling which one is epoxidized (regioselectivity) becomes a significant challenge.

In the synthesis of complex molecules, the regioselectivity of epoxidation is often directed by the inherent reactivity of the double bonds. For example, electron-rich double bonds are generally more susceptible to electrophilic attack by peracids. The position of substituents on the benzofuran ring and any side chains can influence the electron density of the various double bonds, thereby directing the epoxidation to a specific site.

Directed epoxidation is another powerful strategy. The presence of a nearby hydroxyl group can direct the epoxidation to the adjacent double bond, a phenomenon often exploited in the epoxidation of allylic and homoallylic alcohols. This is typically achieved using reagents like m-CPBA or by employing the Sharpless asymmetric epoxidation conditions.

In the absence of directing groups, the steric environment around the double bonds can play a crucial role. Bulky substituents may hinder the approach of the oxidizing agent to a nearby double bond, favoring epoxidation at a more sterically accessible site.

Rational Substrate Design for Targeted Benzofuran Epoxidation

The rational design of the precursor substrate is a cornerstone for achieving targeted benzofuran epoxidation with high levels of stereochemical and regiochemical control.

By strategically placing functional groups, chemists can influence the outcome of the epoxidation reaction. For example, the introduction of an allylic alcohol functionality allows for the use of highly stereoselective directed epoxidation methods like the Sharpless epoxidation.

The electronic properties of the substrate can also be tuned. Attaching electron-withdrawing or electron-donating groups to the benzofuran ring or the side chain can alter the reactivity of the double bonds, thereby enhancing the regioselectivity of the epoxidation.

Furthermore, the synthesis of precursors can be designed to proceed through intermediates where the desired stereochemistry is established early on. For example, a Claisen rearrangement of an appropriate allyl aryl ether can be used to generate an ortho-allyl phenol with a specific substitution pattern, which can then be further elaborated and epoxidized. lbp.world The synthesis of various substituted allyl-phenols can be achieved via a Friedel-Crafts alkylation of cinnamyl alcohol with phenols, which then undergo oxidative cyclization. mdpi.com This allows for a modular approach to a variety of substituted benzofuran precursors.

Reaction Mechanisms and Chemical Transformations of 2 Oxiran 2 Yl 1 Benzofuran

Epoxide Ring-Opening Reactions of 2-(Oxiran-2-YL)-1-benzofuran

The high ring strain (~13 kcal/mol) and the polarized C-O bonds of the epoxide moiety in this compound make it a prime target for nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acids or bases and are fundamental to the functionalization of the molecule.

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is a key reaction of epoxides, proceeding via an SN2 mechanism, which involves a backside attack by a nucleophile on one of the carbon atoms of the epoxide ring. This attack leads to the cleavage of a carbon-oxygen bond and inversion of the stereochemical configuration at the site of attack. The regioselectivity of this attack is a critical aspect, governed by several factors.

The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring of this compound is dictated by both steric and electronic effects.

Steric Factors : Under neutral or basic conditions, strong nucleophiles preferentially attack the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this corresponds to the terminal carbon of the oxirane moiety (Cβ). This pathway is favored as it minimizes steric repulsion between the incoming nucleophile and the bulky benzofuran (B130515) substituent.

Electronic Factors : Under acidic conditions, the reaction mechanism shifts. The epoxide oxygen is first protonated, creating a better leaving group. The positive charge is shared between the two carbon atoms of the oxirane ring, but it is more stabilized on the more substituted carbon (Cα), the one attached to the benzofuran ring, due to resonance and inductive effects. This gives the more substituted carbon significant partial carbocation character. Consequently, even weak nucleophiles will preferentially attack this more electrophilic, albeit more hindered, carbon atom.

The interplay of these factors allows for controlled regioselectivity by carefully choosing the reaction conditions.

In the presence of an acid catalyst, the epoxide oxygen of this compound is protonated, which significantly activates the ring towards nucleophilic attack. The subsequent attack by a nucleophile occurs with high regioselectivity at the more substituted carbon atom (the carbon adjacent to the benzofuran ring). This is because the transition state has considerable SN1 character, with a developing positive charge stabilized by the adjacent benzofuran system.

Weak nucleophiles such as water, alcohols, or halides readily open the protonated epoxide ring. For example, acid-catalyzed hydrolysis leads to the formation of a diol, while alcoholysis yields an alkoxy alcohol. The use of various Brønsted or Lewis acids can facilitate this transformation.

Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions

| Catalyst | Nucleophile | Major Product Structure | Ref. |

|---|---|---|---|

| H₂SO₄ | H₂O | 1-(1-Benzofuran-2-yl)ethane-1,2-diol | |

| p-Toluenesulfonic acid | CH₃OH | 1-(1-Benzofuran-2-yl)-2-methoxyethanol | |

| Acetic Acid | Amines | β-amino alcohols |

This table is illustrative and based on general epoxide chemistry; specific examples for this compound may vary.

Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. Unlike the acid-catalyzed pathway, the epoxide ring is not activated by protonation. Therefore, a strong nucleophile is required to initiate the reaction. The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring.

This regioselectivity is a hallmark of base-mediated epoxide opening. Common strong nucleophiles used in these reactions include amines, alkoxides, and organometallic reagents. The reaction of this compound with amines, for instance, is a valuable method for synthesizing β-amino alcohols, which are important intermediates in medicinal chemistry.

Table 2: Examples of Base-Mediated Ring-Opening Reactions

| Reagent | Nucleophile | Major Product Structure | Ref. |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | MeO⁻ | 2-(1-Benzofuran-2-yl)-1-methoxyethanol | |

| Diethylamine (Et₂NH) | Et₂N⁻ | 1-(Diethylamino)-1-(1-benzofuran-2-yl)propan-2-ol |

This table is illustrative and based on general epoxide chemistry; specific examples for this compound may vary.

Intramolecular Rearrangements Involving the Epoxide Moiety

The strained epoxide ring in this compound can also undergo intramolecular rearrangements, often catalyzed by acids or upon thermal or photochemical stimulation. These reactions can lead to the formation of isomeric carbonyl compounds or other heterocyclic systems.

One such transformation is the Meinwald rearrangement, where a Lewis or Brønsted acid catalyst promotes the isomerization of an epoxide to a ketone or an aldehyde. For this compound, this could potentially lead to the formation of 2-(1-benzofuran-2-yl)acetaldehyde. The reaction proceeds through a carbocation-like intermediate formed by the cleavage of the C-O bond at the more substituted carbon.

Furthermore, more complex cascade reactions involving an initial epoxide-opening cyclization followed by rearrangements like the Smiles rearrangement have been reported for related systems, enabling the synthesis of complex N-heterocycles. While not specifically detailed for this compound in the provided context, such rearrangements represent a potential pathway for its transformation into other benzofuran-based structures.

Oxidative Transformations of the Epoxide Ring

While the benzofuran moiety itself can be subject to oxidation, the epoxide ring can also participate in or direct subsequent oxidative reactions. Following an initial ring-opening, the resulting functional groups, such as hydroxyl groups, can be further oxidized. For instance, the diol formed from acid-catalyzed hydrolysis can be subjected to oxidative cleavage.

In biomimetic oxidation studies using metalloporphyrins as catalysts, benzofurans are initially converted to their corresponding epoxides (arene oxides). These epoxides are often unstable intermediates that undergo subsequent reactions, including ring-opening by nucleophiles present in the reaction medium (like water or acetate), leading to diols or other derivatives. These intermediates can then undergo further oxidation or rearrangement. For example, the oxidation of 2-methylbenzofuran (B1664563) yields an initial epoxide which then reacts with nucleophiles like acetic acid, demonstrating that the epoxide is a key intermediate in the oxidative transformation of the benzofuran system.

Reductive Transformations of the Epoxide Ring

The epoxide ring in this compound is susceptible to reductive cleavage by strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective nucleophilic reducing agent for opening epoxide rings to form alcohols. adichemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on one of the electrophilic carbon atoms of the oxirane ring. This attack leads to the cleavage of a carbon-oxygen bond and the formation of an intermediate alkoxide, which is subsequently protonated during aqueous workup to yield the final alcohol product. libretexts.org

The regioselectivity of the hydride attack is influenced by both steric and electronic factors. For an unsymmetrical epoxide like this compound, the reaction can theoretically yield two isomeric alcohols: 1-(1-benzofuran-2-yl)ethan-2-ol and 2-(1-benzofuran-2-yl)ethan-1-ol. Under standard conditions, the nucleophilic hydride from LiAlH₄ will preferentially attack the less sterically hindered carbon atom of the epoxide. In this case, that is the terminal CH₂ group (Cβ), leading predominantly to the secondary alcohol, 1-(1-benzofuran-2-yl)ethan-2-ol.

Table 1: Regioselectivity in Reductive Opening of this compound This table is generated based on established principles of epoxide reduction, as specific experimental data for this exact compound was not detailed in the provided search results.

| Attacking Nucleophile | Site of Attack | Major Product | Minor Product |

|---|---|---|---|

| Hydride (H⁻) from LiAlH₄ | Cβ (less hindered) | 1-(1-benzofuran-2-yl)ethan-2-ol | 2-(1-benzofuran-2-yl)ethan-1-ol |

Reactivity of the Benzofuran Moiety in the Context of the Epoxide Substituent

The benzofuran ring system is an electron-rich aromatic structure, making it a substrate for various functionalization reactions. The presence of the epoxide at the C2 position can influence the regioselectivity and rate of these transformations.

The benzofuran core can undergo numerous functionalization reactions, with C-H functionalization being a prominent strategy for introducing molecular complexity. adichemistry.com Palladium-catalyzed reactions are particularly effective for this purpose. For instance, directed C-H arylation can be used to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. nih.govresearchgate.net This method often employs a directing group, such as 8-aminoquinoline (B160924), attached to the benzofuran core to guide the palladium catalyst to the desired C-H bond. nih.govresearchgate.net

Halogenation is another common functionalization reaction. The introduction of bromine or chlorine atoms into the benzofuran ring can significantly alter the molecule's properties and provide a handle for further cross-coupling reactions. organic-chemistry.org For example, N-bromosuccinimide (NBS) can be used for the bromination of the benzofuran ring system. doi.org

Table 2: Selected Functionalization Reactions of Benzofuran Derivatives

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Reference |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, 8-aminoquinoline directing group | C3 | researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | Benzene (B151609) ring or methyl group | doi.org |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | C2 or other halogenated positions | mdpi.com |

The benzofuran ring exhibits characteristic reactivity towards electrophiles. In electrophilic aromatic substitution, the furan (B31954) ring is more reactive than the benzene ring. The most favorable position for electrophilic attack is the C2 position, as the cationic intermediate formed is more stable due to resonance delocalization involving the oxygen atom. mdpi.com However, since this position is already substituted in this compound, electrophilic attack would be directed to other positions, primarily the C3 position. The stability of the cationic intermediate for substitution at the C3 position is less favorable than at C2 but more so than on the benzene portion of the molecule. mdpi.com

The epoxide substituent, being an electron-withdrawing group by induction, may slightly deactivate the benzofuran ring towards electrophilic attack compared to an unsubstituted benzofuran. Conversely, the benzofuran moiety can be targeted by nucleophiles under specific conditions, often requiring the presence of activating groups or transition metal catalysis to facilitate the reaction.

Multi-Component and Cascade Reactions Involving the Oxirane and Benzofuran Units

The dual functionality of this compound makes it an ideal substrate for multi-component and cascade reactions, where multiple bonds are formed in a single synthetic operation. These complex transformations can rapidly build intricate molecular architectures from simple starting materials.

A notable example is the development of cascade reactions for the synthesis of 2-benzofuran-2-ylacetamides. masterorganicchemistry.com While not starting from this compound itself, these reactions illustrate the potential for complex transformations involving the benzofuran-2-yl core. One such process utilizes a "sequential homobimetallic catalysis" concept, where two different complexes of palladium, in different oxidation states (Pd(0) and Pd(II)), promote two distinct catalytic cycles in sequence. masterorganicchemistry.commdpi.com The reaction involves the Pd(0)-catalyzed deallylation of a 1-(2-allyloxyaryl)-2-yn-1-ol to form a free phenol (B47542), which then undergoes a Pd(II)-catalyzed aminocarbonylative heterocyclization to generate the final 2-benzofuran-2-ylacetamide product. masterorganicchemistry.com This type of sequential catalysis highlights the sophisticated strategies that can be employed to construct complex molecules based on the benzofuran scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxiran 2 Yl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 2-(Oxiran-2-YL)-1-benzofuran, the spectrum is expected to show distinct signals for the aromatic protons of the benzofuran (B130515) ring, the vinylic proton on the furan (B31954) moiety, and the protons of the oxirane ring.

The benzofuran ring system typically displays signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) would appear as complex multiplets due to spin-spin coupling. The proton at the 3-position of the furan ring (H-3) is expected to appear as a singlet or a narrow doublet further upfield compared to the benzene ring protons.

The three protons on the oxirane ring would present a characteristic AMX spin system, appearing as three distinct multiplets in the δ 2.5-4.0 ppm range. These signals arise from the two diastereotopic methylene (B1212753) protons (CH₂) and the single methine proton (CH) of the epoxide. The coupling constants (J-values) between these protons would be indicative of their geometric arrangement (cis or trans). For example, in similar structures, the vicinal coupling constants in five-membered rings are known to be sensitive to the cis/trans configuration. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous benzofuran and epoxide structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Benzofuran Aromatic (H-4, H-5, H-6, H-7) | 7.20 - 7.65 | Multiplet (m) |

| Benzofuran Vinylic (H-3) | ~6.70 | Singlet (s) or Doublet (d) |

| Oxirane Methine (CH) | 3.80 - 4.00 | Doublet of Doublets (dd) |

| Oxirane Methylene (CH₂) | 2.80 - 3.20 | 2 x Doublet of Doublets (dd) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing a map of the carbon skeleton. The spectrum for this compound would show ten distinct signals corresponding to its ten carbon atoms.

The eight carbons of the benzofuran ring are expected to resonate in the δ 100-160 ppm region. The two carbons of the oxirane ring would appear at higher field, typically in the δ 45-60 ppm range, due to their sp³ hybridization and the ring strain. The electronegative oxygen atom causes these signals to be downfield relative to a simple alkane but upfield of sp² carbons. libretexts.org The specific chemical shifts can help distinguish between the methine and methylene carbons of the epoxide.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures like 1-(benzofuran-2-yl)ethanol. chegg.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzofuran Quaternary (C-2, C-3a, C-7a) | 150 - 160 |

| Benzofuran Aromatic CH (C-4, C-5, C-6, C-7) | 110 - 130 |

| Benzofuran Vinylic CH (C-3) | 102 - 108 |

| Oxirane Methine (CH) | 50 - 60 |

| Oxirane Methylene (CH₂) | 45 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity within the benzofuran's aromatic ring system and, crucially, to confirm the couplings between the three distinct protons of the oxirane ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the oxirane proton signals to the corresponding oxirane carbon signals. dea.gov

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connections.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the benzofuran and oxirane moieties.

The benzofuran nucleus would be identified by several key peaks:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

Aryl-ether C-O stretching: A strong band usually found in the 1200-1250 cm⁻¹ range. nist.gov

The oxirane ring has its own distinct vibrational modes:

Asymmetric ring stretching (C-O-C): A characteristic band around 1250 cm⁻¹, which may overlap with the benzofuran C-O stretch.

Symmetric ring stretching ("ring breathing"): A band often seen in the 800-950 cm⁻¹ range.

C-H stretching: Aliphatic C-H stretching from the oxirane ring would appear just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Benzofuran) |

| < 3000 | C-H Stretch | Aliphatic (Oxirane) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Oxirane & Aryl Ether |

| 800 - 950 | Symmetric Ring Stretch | Oxirane |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₁₀H₈O₂), the molecular weight is 160.17 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 160.

The fragmentation pattern would be dictated by the structure's weakest points. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the benzofuran ring and the oxirane ring is a likely point of cleavage. This could lead to a highly stable benzofuranylmethylium cation or a related fragment. Studies on related benzofuran neolignans show that fragmentation often occurs adjacent to the benzofuran core. nih.gov

Ring-opening of the oxirane: The strained epoxide ring can open, leading to rearrangements and subsequent loss of small neutral molecules like carbon monoxide (CO) or a formyl radical (CHO). Fragmentation of the parent benzofuran molecule often involves the loss of CO, resulting in an ion at m/z = 89. nist.govmassbank.eu

Cleavage within the oxirane: Loss of fragments corresponding to parts of the epoxide ring, such as CH₂O.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Origin |

| 160 | [C₁₀H₈O₂]⁺ | Molecular Ion (M⁺) |

| 131 | [C₉H₇O]⁺ | Loss of CHO from M⁺ |

| 117 | [C₈H₅O]⁺ | Benzofuranoyl cation; cleavage of the C-C bond next to the ring |

| 89 | [C₇H₅]⁺ | Loss of CO from a benzofuran-derived fragment |

X-ray Crystallography for Absolute Stereochemical and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the absolute stereochemistry of the chiral center on the oxirane ring.

The analysis would confirm the planarity of the benzofuran ring system, a characteristic feature observed in the crystal structures of numerous benzofuran derivatives. nih.govnih.govresearchgate.net It would also provide the exact bond lengths and angles for the strained three-membered oxirane ring.

Crucially, because the oxirane ring contains a stereocenter, the compound exists as a pair of enantiomers ((R) and (S)). X-ray crystallography on a resolved sample or a co-crystal with a known chiral auxiliary could determine the absolute configuration of the stereocenter. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as C-H···O or π-π stacking, that govern the solid-state architecture. vensel.org

Table 5: Typical Bond Lengths in Benzofuran Derivatives from Crystallographic Data Data is based on known crystal structures of related benzofuran compounds. nih.govresearchgate.net

| Bond | Typical Length (Å) |

| C-O (in furan ring) | ~1.36 - 1.38 |

| C=C (in furan ring) | ~1.34 - 1.37 |

| C-C (aromatic) | ~1.38 - 1.41 |

| C-O (aryl ether) | ~1.37 |

Experimental and Computational Approaches for Crystallographic Data Validation

The validation of crystallographic data is a critical step in the structural elucidation of novel compounds, providing definitive proof of atomic connectivity and stereochemistry. For the specific compound, this compound, publicly available experimental or computational crystallographic data could not be located in the conducted search. However, the methodologies employed for the validation of crystallographic data for closely related benzofuran derivatives are well-established and provide a clear framework for how such a validation would be conducted. These approaches typically involve a combination of experimental X-ray diffraction techniques and computational modeling.

Experimental Approaches: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The process typically involves:

Crystallization: Growing single crystals of the compound suitable for X-ray analysis. This is often achieved through slow evaporation of a solvent. nih.govnih.gov

Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data at a specific temperature, often low temperatures like 120 K or 173 K, to minimize thermal vibrations. nih.govresearchgate.net

Structure Solution and Refinement: Using specialized software to solve the phase problem and refine the atomic positions and displacement parameters. nih.gov

The quality of the final structure is assessed using various metrics, including the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model. vensel.org

Below is an interactive table showcasing typical crystal data for related benzofuran compounds, illustrating the type of information obtained from single-crystal X-ray diffraction experiments.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-(2-Methoxyphenyl)-1-benzofuran nih.gov | C₁₅H₁₂O₂ | Orthorhombic | 6.9419 | 11.4409 | 14.1703 | 1125.43 | 4 | ||

| (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime nih.gov | C₁₀H₉NO₂ | Monoclinic | 9.5727 | 4.7303 | 18.756 | 96.178 | 844.4 | 4 | |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one vensel.org | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | 7.1869 | 18.0636 | 13.1656 | 96.763 | 1697.28 | 8 |

| Ethyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate researchgate.net | C₁₃H₁₃ClO₄S | Triclinic | P1 | 8.2750 | 9.3951 | 10.0755 | 677.77 | 2 |

Computational Approaches for Validation

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement and validate experimental crystallographic data. These methods can be used to:

Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of a molecule in the gas phase. This calculated structure can then be compared with the experimentally determined crystal structure to identify the effects of crystal packing forces.

Analyze Intermolecular Interactions: Computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal structure. researchgate.net For example, in the study of two 2-(benzofuran-2-yl)-2-oxoethyl benzoates, Hirshfeld surface analysis was employed to analyze these interactions. researchgate.net

Predict Spectroscopic Properties: Computational chemistry can predict spectroscopic data (e.g., NMR, IR) for a given structure. Comparing this predicted data with experimental spectra provides further validation of the determined structure.

In the context of benzofuran derivatives, DFT calculations have been used to study the non-covalent interactions in the crystal structures of newly synthesized 1,4-benzoxazine derivatives containing a benzofuran moiety. researchgate.net

The synergy between experimental X-ray crystallography and computational modeling provides a robust approach for the validation of crystal structures. While specific data for this compound is not currently available, the application of these combined techniques would be the standard and expected methodology for its comprehensive structural elucidation and crystallographic data validation.

Computational Chemistry and Theoretical Investigations of 2 Oxiran 2 Yl 1 Benzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(oxiran-2-yl)-1-benzofuran at the molecular level. These calculations offer a detailed picture of electron distribution and orbital interactions, which are key determinants of the compound's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For benzofuran (B130515) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to predict molecular structures with high accuracy. osti.gov These optimized geometries are crucial for subsequent calculations of electronic properties and for understanding how the molecule interacts with other chemical species.

Theoretical calculations for related benzofuran compounds have shown good agreement between predicted and experimental structural data. physchemres.org For instance, in a study on 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be minimal, indicating a pseudo-planar geometry, which was consistent with experimental findings. physchemres.org Such calculations provide a foundational understanding of the molecule's shape and electron distribution.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. jetir.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. jetir.org

For benzofuran derivatives, FMO analysis helps in predicting their reactivity. For example, in a computational study of 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.189 eV, indicating that the molecule is expected to be reactive. jetir.org The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.

| Molecular Property | Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy gap (ΔE) | 4.735 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid using DFT/UB3LYP/6-31G(d,p) basis set.

The oxirane ring in this compound is susceptible to ring-opening reactions by nucleophiles. The regioselectivity of this reaction—that is, which of the two carbon atoms of the epoxide is attacked—can be predicted using computational methods. The outcome of the reaction often depends on the reaction conditions (acidic or basic).

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. acs.org In contrast, under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds via a mechanism with significant SN1 character. The nucleophile then preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive partial charge. acs.org

Computational models can predict this regioselectivity by analyzing the distribution of the LUMO. The region of the molecule with the largest LUMO coefficient indicates the most electrophilic site and, therefore, the most likely point of nucleophilic attack. For protonated epoxides, calculations often show a larger LUMO coefficient on the more substituted carbon, consistent with the observed regioselectivity in acidic media.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's reactivity trends.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are valuable in predicting the reactivity of benzofuran derivatives in various chemical reactions. For instance, a study on dibenzofuran (B1670420) calculated the chemical potential, hardness, softness, and electrophilicity to be -3.751 eV, 2.514 eV, 0.398 (eV)-1, and 2.798 eV, respectively. researchgate.net

| Reactivity Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.367 eV |

| Electron Affinity (A) | 1.632 eV |

| Global Hardness (η) | 2.367 eV |

| Softness (ζ) | 11.49 (eV)-1 |

Data derived from HOMO and LUMO energies for 1-benzofuran-2-carboxylic acid.

Molecular Dynamics Simulations for Investigating Solvent Effects and Reaction Pathways

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including the influence of the surrounding environment, such as a solvent. For this compound, MD simulations can provide insights into how solvent molecules, like water, interact with the compound and affect its conformation and reactivity. nih.gov

By simulating the molecule in a solvent box, researchers can observe the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent. nih.gov These interactions can stabilize certain conformations of the molecule and influence the energy barriers of reaction pathways. For instance, MD simulations of epoxy-based hydrogels in water have been used to study the behavior of water at the interface and within the hydrogel network, providing valuable information on swelling behavior and the formation of hydration shells. nih.gov Such studies are crucial for understanding how the solvent can mediate the ring-opening of the epoxide, potentially by stabilizing charged intermediates or transition states.

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling allows for the detailed investigation of reaction mechanisms at the atomic level, including the identification of intermediates and the calculation of transition state energies. For reactions involving this compound, such as the epoxide ring-opening, computational methods can map out the entire energy profile of the reaction pathway.

For example, in a study of the nickel-catalyzed ring-opening of benzofuran, DFT calculations were used to elucidate the reaction mechanism. acs.org The calculations identified key intermediates and transition states, and the associated energy barriers were determined. This level of detail helps in understanding the factors that control the reaction rate and selectivity. acs.org For the epoxide ring-opening of this compound, similar computational studies can be performed to compare the energy barriers for nucleophilic attack at the two different carbon atoms of the oxirane ring, thereby providing a quantitative prediction of the regioselectivity. These models can also be used to study the effect of different catalysts on the reaction mechanism and to design more efficient synthetic routes.

Synthetic Utility and Derivatization Strategies for 2 Oxiran 2 Yl 1 Benzofuran

Construction of Complex Organic Scaffolds

The dual reactivity of the benzofuran (B130515) and oxirane moieties within 2-(Oxiran-2-YL)-1-benzofuran makes it an excellent starting material for the synthesis of complex organic structures. The epoxide can be selectively opened to introduce new side-chains, while the benzofuran core can participate in cyclization or substitution reactions to build polycyclic systems.

Synthesis of Functionalized Benzofuran Derivatives via Epoxide Transformations

The primary route for derivatization of this compound involves the ring-opening of the strained epoxide ring. This transformation is readily achieved with a variety of nucleophiles under either acidic or basic conditions, leading to the formation of 2-substituted ethanol (B145695) derivatives attached to the benzofuran core. This method allows for the introduction of diverse functional groups, significantly expanding the molecular complexity and potential biological activity of the resulting compounds.

The regioselectivity of the epoxide ring-opening is a critical aspect of these transformations. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered terminal carbon of the oxirane (an SN2-type mechanism). In contrast, under acidic conditions, the reaction proceeds via a protonated epoxide intermediate, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.

Key transformations include:

Reaction with Amines: Nucleophilic attack by primary or secondary amines yields valuable amino alcohols, which are important pharmacophores.

Reaction with Thiols: Thiolates readily open the epoxide to produce thioethers, introducing sulfur-containing functionalities.

Reaction with Alcohols/Phenols: In the presence of an acid or base catalyst, alcohols and phenols can serve as nucleophiles to form ether linkages.

Reaction with Azides: The introduction of an azide (B81097) group via ring-opening provides a precursor for the synthesis of amines (via reduction) or triazoles (via click chemistry).

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Amine | Morpholine | 2-(1-(Benzofuran-2-yl)-2-(morpholino)ethanol | Pharmaceutical scaffolds |

| Thiol | Thiophenol | 2-(1-(Benzofuran-2-yl)-2-(phenylthio)ethanol | Antifungal agents |

| Alcohol | Methanol (acid cat.) | 2-(1-(Benzofuran-2-yl)-2-methoxyethanol) | Synthetic intermediate |

| Azide | Sodium Azide | 2-(2-Azido-1-(benzofuran-2-yl)ethanol) | Precursor for triazoles |

Pathways to Polycyclic Systems Incorporating Benzofuran-Epoxide Motifs

The bifunctional nature of this compound serves as a foundation for constructing intricate polycyclic systems. These reactions often proceed through an initial epoxide ring-opening, which generates a new reactive functional group strategically positioned to undergo a subsequent intramolecular cyclization.

One potential pathway involves an intramolecular Friedel-Crafts-type reaction. The epoxide can be opened by a nucleophile to generate an alcohol, which can then be converted into a leaving group. The resulting carbocation or an activated intermediate can undergo electrophilic attack on the electron-rich benzene (B151609) portion of the benzofuran ring, leading to the formation of a new fused ring system.

Another approach involves leveraging the furan (B31954) part of the benzofuran. While less aromatic than the benzene ring, the furan ring can participate in cyclization reactions. For instance, an acid-catalyzed opening of the epoxide could generate an intermediate that cyclizes onto the C3 position of the furan ring, a known site for electrophilic attack in some benzofuran systems. Such pathways can lead to the formation of novel furo[c]benzofuran or other complex heterocyclic frameworks.

Strategies for Enabling Further Chemical Modifications of this compound

To fully exploit the synthetic potential of this compound, selective manipulation of one reactive site in the presence of the other is often necessary. This requires strategic use of protecting groups and the design of one-pot tandem or cascade reactions.

Protecting Group Chemistry in Epoxide and Benzofuran Functionalization

Protecting groups are essential tools for achieving chemoselectivity in molecules with multiple reactive sites. Depending on the desired transformation, either the epoxide or the benzofuran ring can be temporarily masked.

Protecting the Epoxide: If modification of the benzofuran ring is the primary goal (e.g., through C-H activation or electrophilic substitution), the highly reactive epoxide must be protected. nih.govchemrxiv.org A common and effective strategy is to first hydrolyze the epoxide under mild acidic conditions to form the corresponding 1,2-diol. This diol can then be protected as an acetal, such as an isopropylidene ketal (by reacting with acetone) or a benzylidene acetal. These acetals are stable under a wide range of reaction conditions but can be readily removed with aqueous acid to regenerate the diol.

Protecting the Benzofuran Ring: Protecting the benzofuran nucleus is less common but may be required under specific conditions that could otherwise degrade the ring system. Strategies could involve using transition metal complexes to temporarily coordinate with the furan oxygen or employing bulky substituents at the C3 position to sterically hinder unwanted reactions. For certain applications, photoremovable protecting groups, such as the nitrodibenzofuran (NDBF) group, have been developed for related heterocyclic systems and could be adapted. umn.edu

| Functional Group to Protect | Protection Strategy | Reagents for Protection | Reagents for Deprotection |

| Epoxide Ring | Convert to diol, then form acetal | 1. H₃O⁺ (mild); 2. Acetone, acid cat. | Aqueous Acid (e.g., HCl/H₂O) |

| Benzofuran Ring (hydroxyl) | Benzyl Ether | Benzyl Bromide, NaH | H₂, Pd/C |

| Benzofuran Ring (amine) | Boc Carbamate | Boc₂O, base | Trifluoroacetic Acid (TFA) |

Design of Tandem and Cascade Reactions Utilizing the Oxirane and Benzofuran Units

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. nih.gov The unique structure of this compound is well-suited for such processes. mdpi.comnih.gov

A representative cascade reaction could be initiated by a Lewis acid-catalyzed opening of the epoxide ring. The resulting carbocationic intermediate could be trapped by a nucleophile. If the nucleophile is part of a larger molecule, this initial step could be followed by an intramolecular cyclization onto the benzofuran ring. For example, reaction with a β-ketoester could lead to an initial epoxide opening, followed by a cyclization and dehydration sequence to form a new fused heterocyclic ring.

The development of catalyst systems that can mediate sequential transformations is key. For instance, a palladium catalyst could first facilitate a cross-coupling reaction on the benzofuran ring, followed by a base-mediated intramolecular epoxide opening by a newly introduced functional group. The design of such reactions leverages the intrinsic reactivity of both the oxirane and benzofuran components to rapidly build molecular complexity from a relatively simple starting material. nih.govresearchgate.net

Role as a Key Intermediate in Diverse Synthetic Pathways

Benzofuran derivatives are widespread in nature and form the core of numerous biologically active compounds and pharmaceuticals. nih.govrsc.orgnih.gov Consequently, substituted benzofurans are critical intermediates in total synthesis. researchgate.net this compound serves as a key precursor for installing a C2-side chain with versatile oxygenation patterns, characteristic of many natural products.

The 1-hydroxyethyl or 1,2-dihydroxyethyl side chains, which are easily accessible from the epoxide, are common motifs. For example, the enantioselective synthesis of (S)-1-(benzofuran-2-yl)ethanol, a valuable chiral building block, highlights the importance of this structural unit. researchgate.net this compound provides a direct route to this and related structures through stereoselective ring-opening reactions.

In the context of medicinal chemistry, the ability to generate a library of diverse amino alcohol derivatives from this single intermediate is highly valuable. The amino alcohol moiety is a privileged scaffold in drug discovery, and its attachment to the benzofuran nucleus, a known pharmacophore, creates a rich chemical space for identifying new therapeutic agents. nih.gov Therefore, this compound is not just a synthetic curiosity but a pivotal intermediate for accessing complex molecules with significant biological and pharmaceutical potential.

Conclusion and Future Research Directions in 2 Oxiran 2 Yl 1 Benzofuran Chemistry

Current Challenges in Synthesis and Reactivity Control

The primary challenges in the chemistry of 2-(oxiran-2-yl)-1-benzofuran lie in achieving precise control over its synthesis and subsequent reactions, particularly concerning stereochemistry and regioselectivity.

The enantioselective synthesis of this chiral epoxide remains a significant hurdle. Traditional methods often result in racemic mixtures, necessitating challenging and often inefficient resolution steps. While the synthesis of (S)-(benzofuran-2-yl)oxirane has been reported via the reduction of 2-bromoacetylbenzofuran to a bromohydrin followed by cyclization, the enantiomeric excess is moderate. The development of highly efficient asymmetric epoxidation methods for the precursor, 2-vinylbenzofuran (B8692172), is still an area that requires significant attention. The steric and electronic properties of the benzofuran (B130515) ring can influence the approach of the oxidant and the catalyst, making the development of a universally effective catalytic system a non-trivial task.

Furthermore, controlling the regioselectivity of the epoxide ring-opening is a critical challenge. The two carbons of the oxirane ring are not electronically equivalent, and their reactivity towards nucleophiles can be influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst. While the ring-opening with primary amines to yield β-amino alcohols has been documented, a comprehensive understanding of the factors governing the attack at the C2' versus the C1' position with a wider range of nucleophiles is lacking. This limited predictability hampers the broader application of this compound as a versatile building block.

| Challenge | Description | Key Considerations |

| Stereocontrol in Synthesis | Achieving high enantiomeric excess in the synthesis of chiral this compound. | - Development of efficient asymmetric epoxidation catalysts for 2-vinylbenzofuran. - Optimization of kinetic resolution methods for the racemic epoxide. |

| Regiocontrol in Reactivity | Directing nucleophilic attack to a specific carbon of the oxirane ring. | - Influence of steric and electronic effects of the benzofuran moiety. - Role of the nucleophile, solvent, and catalyst in directing the ring-opening. |

Emerging Methodologies for Benzofuran Epoxide Chemistry

In recent years, several innovative methodologies have emerged that hold promise for addressing the challenges in benzofuran epoxide chemistry. These advancements are primarily centered around novel catalytic systems and biocatalysis.

The development of new transition-metal and organocatalysts for asymmetric epoxidation is a particularly active area of research. Chiral manganese and iron porphyrin complexes, for instance, have shown promise in the enantioselective epoxidation of various olefins and could potentially be adapted for 2-vinylbenzofuran. Similarly, organocatalysts, such as chiral ketones and iminium salts, offer a metal-free alternative for asymmetric epoxidation, often with high enantioselectivity and under mild reaction conditions.

Biocatalysis represents another exciting frontier. The use of enzymes, such as lipases for kinetic resolution of racemic epoxides or monooxygenases for direct asymmetric epoxidation, offers the potential for unparalleled stereoselectivity under environmentally benign conditions. The application of whole-cell biocatalysts for the enantioselective reduction of α-haloketones, precursors to chiral epoxides, is also a promising strategy that could be applied to the synthesis of enantiopure this compound.

| Methodology | Description | Potential Advantages |

| Advanced Catalysis | Utilization of novel transition-metal complexes (e.g., porphyrins) and organocatalysts for asymmetric epoxidation. | - High enantioselectivity. - Milder reaction conditions. - Broader substrate scope. |

| Biocatalysis | Employment of enzymes (lipases, monooxygenases) or whole-cell systems for stereoselective synthesis or resolution. | - Excellent enantioselectivity. - Environmentally friendly ("green chemistry"). - High specificity. |

Untapped Potential in Advanced Organic Synthesis and Scaffold Diversity

The true potential of this compound as a versatile building block in organic synthesis remains largely unexplored. Its ability to introduce a functionalized two-carbon unit onto a privileged heterocyclic scaffold opens up numerous possibilities for the synthesis of complex molecules and the generation of diverse molecular libraries for drug discovery.

Beyond the synthesis of simple β-amino alcohols, the epoxide ring can be opened by a wide array of nucleophiles, including carbon, oxygen, sulfur, and halogen nucleophiles. This would provide access to a variety of 1,2-disubstituted ethanes attached to the benzofuran core, which are valuable precursors for more complex structures. For example, ring-opening with carbon nucleophiles, such as organometallic reagents or enolates, could lead to the formation of new carbon-carbon bonds and the construction of more elaborate molecular frameworks.

Furthermore, this compound can serve as a key intermediate in cascade reactions. The initial ring-opening could be followed by an intramolecular cyclization to construct novel polycyclic or spirocyclic systems. Such cascade reactions offer a highly efficient way to build molecular complexity from a relatively simple starting material. The development of such cascades would significantly expand the synthetic utility of this benzofuran epoxide.

The incorporation of the this compound motif into the total synthesis of natural products is another area of significant potential. Many natural products contain benzofuran or related oxygenated heterocyclic cores, and this epoxide could serve as a valuable synthon for introducing specific functionalities and stereocenters.

Finally, the derivatives of this compound are likely to possess interesting biological activities. Benzofuran derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The systematic synthesis and biological evaluation of a library of compounds derived from this epoxide could lead to the discovery of new therapeutic agents.

| Application Area | Potential Scaffolds and Molecules | Significance |

| Advanced Organic Synthesis | - 1,2-Difunctionalized benzofuran derivatives. - Polycyclic and spirocyclic systems via cascade reactions. | - Access to novel and complex molecular architectures. - Increased efficiency in multi-step syntheses. |

| Natural Product Synthesis | - Key intermediate for introducing stereocenters and functional groups. | - Facilitates the synthesis of complex natural products containing the benzofuran motif. |

| Medicinal Chemistry | - Libraries of diverse benzofuran derivatives for biological screening. | - Potential for the discovery of new drug candidates with a range of therapeutic applications. |

Q & A

Q. What are the primary synthetic routes for 2-(Oxiran-2-YL)-1-benzofuran, and how are reaction conditions optimized to maximize yield?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, epoxide formation (oxiran-yl group) can be achieved via epoxidation of olefin precursors using peracids (e.g., mCPBA) under controlled temperatures (0–25°C). Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry to minimize side reactions. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming epoxide ring integrity and substitution patterns. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching in epoxides). X-ray crystallography, where feasible, resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic and toxicity profiles of this compound derivatives?

- Methodological Answer : Cheminformatics platforms like SwissADME or ProTox-II model ADME (absorption, distribution, metabolism, excretion) parameters. Key steps include:

- Inputting SMILES notations to calculate logP (lipophilicity) and topological polar surface area (TPSA) for blood-brain barrier penetration.

- Molecular docking to assess binding affinity to cytochrome P450 enzymes (metabolism prediction).

- Toxicity risk evaluation (e.g., hepatotoxicity) via machine learning algorithms trained on historical datasets .

Q. What experimental strategies address contradictory biological activity data in benzofuran derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Establish IC₅₀/EC₅₀ curves to differentiate therapeutic vs. toxic thresholds.

- Selectivity Index (SI) : Compare activity against target pathogens (e.g., Mycobacterium tuberculosis) vs. mammalian cell lines (e.g., HEK-293).

- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target pathways. Contradictions may arise from assay conditions (e.g., nutrient media affecting compound stability) .

Q. How can epoxide ring-opening reactions be tailored to synthesize novel this compound analogs with minimal by-products?

- Methodological Answer : Epoxide ring-opening with nucleophiles (e.g., amines, thiols) requires:

- Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms.

- Temperature Control : Low temperatures (−20°C to 0°C) reduce polymerization side reactions. Monitor progress via TLC or HPLC to isolate intermediates .

Q. What are the best practices for handling reactive intermediates during the synthesis of this compound?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for air/moisture-sensitive intermediates.

- Protective Equipment : Employ face shields and nitrile gloves when handling epoxides (potential irritants).

- Quenching Protocols : Neutralize excess reagents (e.g., sodium bicarbonate for acidic by-products) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.